Picoxystrobin
Overview
Description
Synthesis Analysis
Picoxystrobin's synthesis involves a complex chemical process starting from commercial chemicals, leading to the creation of a functionalized derivative designed for effective fungicidal activity. A notable aspect of its synthesis is the incorporation of a spacer arm through a carbon-carbon single bond, employing an uncommon activation strategy that affords high yields and reproducibility (Esteve-Turrillas et al., 2010).
Molecular Structure Analysis
The molecular structure of picoxystrobin includes arrangements that allow for its effective interaction with the target sites of fungi, inhibiting their growth. While specific details on the molecular structure analysis were not directly found in the provided studies, such structures typically involve configurations that enhance solubility, stability, and bioactivity.
Chemical Reactions and Properties
Picoxystrobin undergoes various chemical reactions, particularly related to its mode of action against fungi. It inhibits mitochondrial respiration by blocking electron transfer, thus preventing ATP synthesis crucial for fungal growth. The compound's stability and reactivity under different conditions, including its photodegradation and interaction with other substances in the environment, have been studied to ensure its efficacy and safety (Boudina et al., 2007).
Physical Properties Analysis
The physical properties of picoxystrobin, such as solubility, volatility, and degradation patterns, play a significant role in its application and effectiveness as a fungicide. While specifics on these properties were not detailed in the available research, they are critical for determining the appropriate conditions for storage, application, and environmental persistence.
Chemical Properties Analysis
Picoxystrobin's chemical properties, including its reactivity with other substances, stability under various conditions, and degradation pathways, are essential for understanding its behavior in agricultural settings. Studies on its residue, dissipation, and impact on non-target organisms provide insights into its environmental fate and safety profile (Malhat et al., 2020).
Scientific Research Applications
Antibody Generation and Immunoassays : Picoxystrobin can be used to produce highly specific antibodies. These antibodies facilitate the development of immunoassays for detecting and quantifying the fungicide in agricultural products like soybean sprouts (Parra et al., 2011).
Resistance Management Studies : It is studied for its biological and ecological aspects, including resistance management, which is crucial in sustainable agriculture (Bartett et al., 2001).
Cereal Crop Protection : Picoxystrobin is notably effective in controlling major cereal foliar diseases in wheat, barley, rye, and triticale, thus ensuring crop health and yield (Hiemer et al., 2001).
Environmental and Health Impact Studies : There is significant research into the environmental and health impacts of picoxystrobin, including its chronic effects on kidney and liver tissues in bullfrog tadpoles, which can impact aquatic biodiversity (Marcantonio et al., 2023).
Toxicity Studies : Studies have also been conducted on its toxicity levels and oxidative stress impacts on organisms like zebrafish, highlighting its dose- and time-dependent effects (Jia et al., 2018).
Food and Beverage Analysis : Development of competitive enzyme-linked immunosorbent assays (ELISA) for picoxystrobin detection in food items like cereal, oilseed flours, and beer is another significant area of research, ensuring food safety and quality control (Mercader et al., 2010; 2012).
Soil and Water Analysis : The substance's presence and quantification in environmental samples such as soil and water have been studied using methods like anodic stripping voltammetry (Dornellas et al., 2013).
Agricultural Residue Analysis : Research also focuses on the dissipation, residue levels, and risk assessment of picoxystrobin in various crops under field conditions to ensure safe agricultural practices and consumer health (Zhao et al., 2020; Kabir et al., 2017).
Safety And Hazards
properties
IUPAC Name |
methyl (E)-3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4/c1-24-11-14(17(23)25-2)13-7-4-3-6-12(13)10-26-16-9-5-8-15(22-16)18(19,20)21/h3-9,11H,10H2,1-2H3/b14-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSNKSODLGJUMQ-SDNWHVSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(\C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047542 | |
Record name | Picoxystrobin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Picoxystrobin | |
CAS RN |
117428-22-5 | |
Record name | Picoxystrobin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117428-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Picoxystrobin [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117428225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Picoxystrobin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | picoxystrobin (ISO); methyl (2E)-3-methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.665 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PICOXYSTROBIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62DH7GEL1P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.